molecular formula C15H21NO4S B2906068 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid CAS No. 1306360-76-8

3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid

Cat. No.: B2906068
CAS No.: 1306360-76-8
M. Wt: 311.4
InChI Key: XIHNEHWTBWQXJD-UHFFFAOYSA-N
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Description

3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring, a sulfonyl group, and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid typically involves the following steps:

  • Piperidine Derivative Formation: Piperidine is reacted with appropriate reagents to introduce the sulfonyl group.

  • Sulfonylation: The piperidine derivative undergoes sulfonylation with 4-methylbenzenesulfonyl chloride to form the sulfonyl group.

  • Propanoic Acid Attachment: The final step involves the attachment of the propanoic acid group to the sulfonylated piperidine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with modified functional groups.

  • Substitution Products: Derivatives with different substituents.

Scientific Research Applications

3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity and can be studied for potential therapeutic uses.

  • Medicine: It can be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group and the propanoic acid moiety may play crucial roles in binding to receptors or enzymes, leading to biological or chemical activity.

Comparison with Similar Compounds

  • 3-(4-Methylphenylsulfonamido)propanoic acid: A closely related compound with a similar structure.

  • N-[(4-Methylphenyl)sulfonyl]-beta-alanine: Another compound with a similar functional group arrangement.

Uniqueness: 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-12-4-7-14(8-5-12)21(19,20)16-10-2-3-13(11-16)6-9-15(17)18/h4-5,7-8,13H,2-3,6,9-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHNEHWTBWQXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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